YoYo-1 tetracation

Description

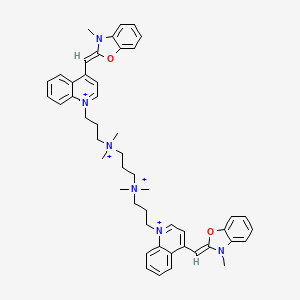

Structure

2D Structure

Properties

Molecular Formula |

C49H58N6O2+4 |

|---|---|

Molecular Weight |

763 g/mol |

IUPAC Name |

3-[dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium |

InChI |

InChI=1S/C49H58N6O2/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3/q+4 |

InChI Key |

HVBLAWIIVRQTOV-UHFFFAOYSA-N |

Isomeric SMILES |

CN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CCC[N+](CCC[N+](CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/6\OC7=CC=CC=C7N6C)(C)C)(C)C)/OC8=CC=CC=C18 |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C |

Origin of Product |

United States |

Mechanisms of Interaction with Nucleic Acids

Elucidation of YoYo-1 Binding Modes to Double-Stranded DNA (dsDNA)

YoYo-1's interaction with dsDNA is predominantly through a process known as bis-intercalation, although other binding modes play a role, particularly at higher dye concentrations.

Bis-intercalation is the primary and most stable binding mode of YoYo-1 to dsDNA. oup.com In this configuration, the two planar aromatic ring systems of the YoYo-1 molecule insert themselves between adjacent base pairs of the DNA double helix. mdpi.comresearchgate.net This process involves the unwinding of the DNA helix to create space for the dye molecule. thermofisher.comthermofisher.com Specifically, each monomer unit of the YoYo-1 dimer intercalates, with the benzazolium ring system situated between pyrimidines and the quinolinium ring between purines. thermofisher.comthermofisher.com This insertion causes a significant structural distortion, elongating and unwinding the DNA duplex. thermofisher.commit.edu

Studies have shown that bis-intercalation can be a two-step process, involving an initial mono-intercalation event where one chromophore of the YoYo-1 molecule inserts into the DNA, while the other remains electrostatically bound to the exterior of the helix. semanticscholar.orgmdpi.comresearchgate.net This is followed by the intercalation of the second chromophore. semanticscholar.orgmdpi.com This two-mode binding has been supported by observations of force-enhanced intercalation, where different binding states are favored depending on salt concentrations. semanticscholar.orgmdpi.com The kinetics of this process have been investigated, revealing a second-order rate constant of 3.8 ± 0.7 × 10⁵ M⁻¹s⁻¹ and a dissociation constant of 12.1 ± 3.4 nM in the absence of DNA overstretching. nih.gov The time to reach binding equilibrium can take several minutes, even at relatively high dye concentrations. nih.gov

The intercalation of YoYo-1 leads to a significant increase in the contour length of the DNA molecule, with a reported maximum elongation of up to 47%. mit.edunih.gov Each bound YoYo-1 molecule is estimated to extend the DNA by approximately 0.5 nm. mit.edu Furthermore, the binding of YoYo-1 untwists the DNA helix by about 24° ± 8° per molecule. nih.gov

| Parameter | Value | Reference |

| Second-Order Rate Constant | 3.8 ± 0.7 × 10⁵ M⁻¹s⁻¹ | nih.gov |

| Dissociation Constant (Kd) | 12.1 ± 3.4 nM | nih.gov |

| Equilibrium Constant (K1) - Mono-intercalation | 3.36 ± 0.43 × 10⁷ M⁻¹ | semanticscholar.orgmdpi.com |

| Equilibrium Constant (K2) - Bis-intercalation | 1.90 ± 0.61 × 10⁵ M⁻¹ | semanticscholar.orgmdpi.com |

The stoichiometry of YoYo-1 binding to dsDNA, which describes the number of DNA base pairs per bound dye molecule, is a critical parameter. Saturation of intercalation sites is generally observed at a ratio of approximately one YoYo-1 molecule per four to five base pairs. oup.commit.eduutwente.nl Some studies have reported a binding site size of 3.2 ± 0.6 base pairs per dye molecule. nih.gov At dye-to-base pair ratios up to 0.125, the primary binding mode is bis-intercalation. bioone.org Beyond this ratio, external binding becomes more prevalent. bioone.org The average number of base pairs per binding site has also been reported to be 3.5. semanticscholar.orgmdpi.com

| Parameter | Value | Reference |

| Saturation Ratio (YoYo-1:base pair) | 1:4 | mit.edu |

| Binding Site Size (base pairs/dye) | 3.2 ± 0.6 | nih.gov |

| Binding Site Size (base pairs/dye) | 3.5 | semanticscholar.orgmdpi.com |

| Dye/Base Pair Ratio for Predominant Bis-intercalation | ≤ 0.125 | bioone.org |

External Binding Modes and Their Contribution to Overall Interaction

YoYo-1 Interactions with Single-Stranded Nucleic Acids (ssDNA and RNA)

YoYo-1 also binds to single-stranded nucleic acids, though the characteristics of these interactions differ from those with dsDNA.

YoYo-1 binds to single-stranded DNA (ssDNA), and circular dichroism measurements suggest that the binding mode may differ from that of dsDNA. thermofisher.comthermofisher.comthermofisher.com At high dye-to-base ratios, the fluorescence emission of the YoYo-1 complex with ssDNA shifts to longer wavelengths. thermofisher.comthermofisher.com When YoYo-1 binds to partially melted dsDNA, it can interact with just one of the two strands. nih.gov

YoYo-1 is capable of binding to RNA, and similar to ssDNA, the fluorescence emission spectra of YoYo-1-RNA complexes are essentially the same as dsDNA complexes at dye-to-base ratios of less than 1:1. thermofisher.comdaniel-vaulot.fr However, at higher ratios, the emission is red-shifted. thermofisher.comthermofisher.com The dye binds to both RNA and DNA, and its affinity can be affected by ionic strength. daniel-vaulot.fr Studies on guanine-rich DNA sequences that can form G-quadruplex structures have shown that the formation of these secondary structures can hinder the binding of YoYo-1, suggesting that the conformation of the nucleic acid plays a significant role in the interaction. nih.gov

Distinct Binding Characteristics to ssDNA

Sequence and Conformation Specificity of YoYo-1 Binding

The binding of the fluorescent dye YO-YO-1 to nucleic acids is not a random event but is dictated by the sequence of the nucleic acid bases and its conformational state.

Preferential Binding Sites on DNA

Research indicates that YO-YO-1 exhibits a distinct preference for certain sequences within the DNA double helix. While it is generally understood to favor AT-rich regions, more specific binding preferences have been identified. Studies have shown that the dye has a high affinity for pyrimidine-purine sequences. For instance, single-molecule studies have revealed that YO-YO-1 displays a preference for 5'-CG-3' and 5'-TG-3' sequences over 5'-GC-3' or 5'-TC-3' steps. The intercalation is most favorable at 5'-C(A/T)G-3' trinucleotide sequences. This specificity is thought to arise from the more favorable energetic cost of opening these particular base-pair steps to allow for the insertion of the dye molecule.

The binding process itself is complex, involving more than simple intercalation. It is believed to be a two-step process: an initial electrostatic attraction between the positively charged dye and the negatively charged DNA backbone, followed by the insertion of the chromophore between the base pairs. The flexibility of the linker connecting the two chromophores of the dimeric YO-YO-1 molecule also plays a role in its binding affinity and sequence preference.

Table 1: Preferential Binding Sites of YO-YO-1 on DNA

| Binding Site Type | Specific Sequence Examples | Key Findings |

| Dinucleotide Steps | 5'-CG-3', 5'-TG-3' | Higher affinity compared to 5'-GC-3' or 5'-TC-3' steps. |

| Trinucleotide Sequences | 5'-C(A/T)G-3' | Identified as particularly favorable sites for intercalation. |

| General Preference | AT-rich regions | Generally favored due to the energetic ease of DNA strand separation. |

Interactions with Unorthodox Nucleic Acid Conformations (e.g., G-quadruplexes)

Beyond the canonical double helix, YO-YO-1 also interacts with non-standard nucleic acid structures, most notably G-quadruplexes. These are four-stranded structures formed in guanine-rich regions of DNA. The interaction of YO-YO-1 with G-quadruplexes is of significant interest due to the potential role of these structures in cellular processes like telomere maintenance and gene regulation.

The binding mechanism of YO-YO-1 to G-quadruplexes differs from its interaction with duplex DNA. Instead of intercalation, the dye is thought to bind through external stacking onto the planar G-quartets that form the core of the quadruplex. This interaction often results in a significant enhancement of the dye's fluorescence, making it a useful probe for detecting these structures. The affinity of YO-YO-1 for G-quadruplexes can be quite high and is dependent on the specific topology (e.g., parallel, antiparallel, or hybrid) of the G-quadruplex.

Environmental Factors Influencing YoYo-1-Nucleic Acid Interactions

The binding of YO-YO-1 to nucleic acids is highly sensitive to the physicochemical environment. Factors such as ionic strength, pH, temperature, and the presence of cofactors can modulate the binding affinity and stability of the YO-YO-1-DNA complex.

Effect of Ionic Strength on Binding Affinity and Stability

The ionic strength of the solution plays a critical role in the interaction between the positively charged YO-YO-1 and the negatively charged DNA. An increase in the concentration of monovalent cations, such as Na+, leads to a significant decrease in the binding affinity of YO-YO-1 for DNA. This is due to the screening of the electrostatic attraction between the dye and the DNA phosphate (B84403) backbone by the salt cations.

The stability of the complex is also compromised at higher ionic strengths, leading to an increased dissociation rate of the dye from the DNA. The dependence of the binding constant on the salt concentration can be used to dissect the contributions of electrostatic and non-electrostatic forces to the binding energy. It has been observed that the number of salt cations displaced upon dye binding is a key parameter in understanding this effect.

Table 2: Effect of Ionic Strength on YO-YO-1-DNA Interactions

| Ionic Strength Level | Impact on Binding Affinity | Impact on Complex Stability | Rationale |

| Low | High | High | Strong electrostatic attraction between the cationic dye and anionic DNA. |

| High | Low | Low | Screening of electrostatic interactions by salt cations and competition for binding sites on the DNA backbone. |

Impact of pH and Temperature on Interaction Dynamics

The pH of the medium can influence the interaction, although the structure of YO-YO-1 itself is generally stable across a broad pH range. Extreme pH values can lead to denaturation of the DNA, which in turn affects the availability of intercalation sites for YO-YO-1.

Temperature has a more pronounced effect on the binding dynamics. An increase in temperature generally leads to a decrease in the binding affinity. This is consistent with an exothermic binding process, where the formation of the YO-YO-1-DNA complex releases heat. Furthermore, higher temperatures increase the kinetic off-rate of the dye, leading to a less stable complex. The intercalation of YO-YO-1 is known to stabilize the DNA duplex, resulting in an increase in its melting temperature (Tm).

Influence of ATP and Other Cofactors on DNA-YoYo-1 Complexes

The presence of other molecules, such as adenosine (B11128) triphosphate (ATP), can modulate the interaction between YO-YO-1 and DNA. ATP, being a polyanion, can interact with the cationic YO-YO-1 dye. This can lead to the formation of YO-YO-1-ATP aggregates, which can reduce the concentration of free dye available to bind to DNA.

Moreover, certain cofactors can influence enzymes that act on DNA, such as helicases and polymerases. For instance, the binding of YO-YO-1 can inhibit the activity of these enzymes by altering the DNA structure and impeding their translocation along the DNA strand. The presence of ATP, as an energy source for many of these enzymes, can therefore indirectly influence the dynamics of YO-YO-1 binding in enzymatic assays.

Photophysical Phenomena of Yoyo 1 Tetracation in Research Applications

Fluorescence Enhancement upon Nucleic Acid Binding: Mechanisms and Research

YOYO-1 is a green fluorescent dye widely utilized for staining nucleic acids in various research applications. wikipedia.orgmit.edulumiprobe.com It is a homodimer of Oxazole (B20620) Yellow, characterized as a tetracationic monomethine cyanine (B1664457) dye. wikipedia.orgmedkoo.com A defining feature of YOYO-1 is its remarkable change in fluorescence upon binding to DNA. In an aqueous solution, the free dye is virtually non-fluorescent, but its fluorescence intensity can increase by more than 1,000-fold when it binds to double-stranded DNA (dsDNA). lumiprobe.comresearchgate.netnih.gov This dramatic enhancement is central to its utility in molecular biology and biophysics. mit.edunih.gov

The binding mechanism of YOYO-1 to dsDNA is primarily through bis-intercalation, where the two planar aromatic ring systems of the dimer insert themselves between adjacent base pairs of the DNA double helix. mit.edunih.gov This interaction is highly stable, with a strong binding affinity. beilstein-journals.org

Table 1: Spectroscopic Properties of YOYO-1

| State | Absorption Max (λmax) | Emission Max (λmax) | Quantum Yield (Φ) | Fluorescence Enhancement |

|---|---|---|---|---|

| Free in aqueous solution | ~458 nm wikipedia.orgmedkoo.com | ~564 nm wikipedia.orgmedkoo.com | < 0.01 (or <0.1%) wikipedia.orgnih.govthermofisher.com | - |

| Bound to dsDNA | ~489 nm wikipedia.orgmedkoo.com | ~509 nm wikipedia.orgmedkoo.com | Up to 0.52 (or 50%) nih.govlu.se | >1000-fold researchgate.netthermofisher.com |

In its unbound state in polar solvents like water, YOYO-1 exhibits extremely low fluorescence due to efficient quenching processes. wikipedia.orgnih.gov Two primary mechanisms have been proposed to explain this phenomenon.

Historically, the quenching was attributed to an intramolecular process, specifically a photo-isomerization reaction involving large-amplitude twisting or rotation of the molecule's chromophores around the methine bridge. researchgate.netnih.gov In this model, the energy absorbed by the molecule is dissipated non-radiatively through this rotational motion, preventing the emission of a photon (fluorescence).

More recent research, supported by femtosecond transient absorption spectroscopy, suggests that an intermolecular charge transfer mechanism is the dominant cause of quenching. wikipedia.orgnih.gov According to this model, upon photoexcitation, the YOYO-1 molecule, which is weakly bonded to polar solvent molecules, engages in a Dexter electron transfer process. wikipedia.org An electron-hole pair is created in the dye, and the hole can accept an electron from the surrounding solvent. This creates a transient, negatively charged YOYO-1 radical and a positively charged radical in the solution. wikipedia.org These radicals most often neutralize each other rapidly and non-radiatively, effectively quenching the fluorescence. wikipedia.org The rotation of the molecule is considered a product of this quenching event rather than its primary cause. wikipedia.org

The dramatic increase in fluorescence when YOYO-1 binds to DNA is a direct consequence of the inhibition of the non-radiative decay pathways that dominate in solution. researchgate.net The process of bis-intercalation, where the dye inserts itself between the DNA base pairs, imposes significant conformational restrictions on the YOYO-1 molecule. mit.edunih.gov

This rigid environment physically hinders the large-amplitude rotational motions associated with photo-isomerization. researchgate.net Furthermore, the hydrophobic environment created by the DNA base pairs effectively shields the dye from the surrounding polar solvent molecules. wikipedia.org This insulation greatly reduces the likelihood of the intermolecular charge transfer that causes quenching. wikipedia.org By suppressing these efficient non-radiative pathways, the excited YOYO-1 molecule is forced to return to its ground state primarily through the emission of light, leading to a massive increase in its fluorescence quantum yield. wikipedia.orgnih.govthermofisher.com Studies have shown the quantum yield can soar from less than 0.1% in water to as high as 52% when intercalated in DNA. wikipedia.orgnih.govlu.se

Molecular Mechanisms of Fluorescence Quenching in Solution

Photobleaching Characteristics and Mitigation Strategies in Imaging Research

While the YOYO-1-DNA complex is highly fluorescent, it is susceptible to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce upon prolonged exposure to excitation light. wikipedia.orgacs.org This characteristic is a critical consideration in fluorescence microscopy, particularly in single-molecule imaging experiments. beilstein-journals.orgnih.gov

The stability of the YOYO-1-DNA complex under illumination is finite. acs.org Continuous exposure to high-intensity light, such as that from a laser, leads to the eventual photodestruction of the dye molecule. beilstein-journals.orgacs.org The rate of photobleaching is dependent on several factors, including the intensity of the excitation light and the local chemical environment. beilstein-journals.orgnih.gov While intercalation enhances fluorescence, it does not confer complete immunity to photodegradation. wikipedia.org

The same intermolecular charge transfer process responsible for quenching in solution can also lead to DNA damage when YOYO-1 is bound to the helix. wikipedia.org Although the hydrophobic DNA environment significantly reduces the formation of radicals, a small number of charge transfer events can still occur. wikipedia.org This process generates reactive radical species that can chemically attack the DNA backbone, resulting in single-strand breaks (nicks). wikipedia.orgnih.gov

This light-induced DNA damage is known as photocleavage. wikipedia.orgnih.govnih.gov Research indicates that the efficiency and mechanism of photocleavage can depend on the dye's binding mode. Externally groove-bound YOYO-1 appears to be more efficient at photocleavage than intercalated YOYO-1, and its mechanism is partially dependent on oxygen. nih.govnih.gov In contrast, photocleavage by intercalated dye is largely oxygen-independent. nih.gov The accumulation of single-strand breaks can eventually lead to a double-strand break, effectively cutting the DNA molecule. wikipedia.orgnih.gov

While photobleaching is often considered a limitation, it has been strategically harnessed in super-resolution imaging techniques like Point Accumulation for Imaging in Nanoscale Topography (PAINT). beilstein-journals.orgnih.gov PAINT relies on the stochastic binding and subsequent visualization of single dye molecules. beilstein-journals.org

In the context of DNA imaging with YOYO-1, the experiment is designed so that a low concentration of the dye is present in the solution surrounding the DNA. beilstein-journals.orgnih.gov When a single YOYO-1 molecule binds (intercalates) to the DNA, it switches "on" and becomes brightly fluorescent. It is imaged until it photobleaches and switches "off" permanently. By controlling the laser power, an equilibrium can be established where only a few, sparsely distributed YOYO-1 molecules are fluorescent at any given moment. beilstein-journals.org This allows their positions to be determined with high precision, bypassing the diffraction limit of light. beilstein-journals.orgnih.gov The photobleaching rate is therefore a critical parameter that must be optimized. A higher laser power increases the photobleaching rate, which is necessary to ensure that individual binding events can be resolved from one another in time. beilstein-journals.org

Table 2: Parameters for YOYO-1 PAINT Imaging

| Parameter | Description | Research Finding |

|---|---|---|

| Laser Power Density | Controls the rate of photobleaching. | A minimum power density is required. At low power (e.g., 1.9 W cm⁻²), photobleaching is too slow, causing the entire DNA strand to become fluorescent and obscuring single-molecule events. beilstein-journals.org A power of ≈50 W/cm² may be needed to achieve a photobleaching lifetime of 1.5 s. beilstein-journals.org |

| YOYO-1 Concentration | Affects the rate of dye binding to DNA. | For imaging a whole DNA molecule in ≈10 seconds, a concentration of 25 nM YOYO-1 is suggested. beilstein-journals.org |

| Fluorescence On-Off Rate | The balance between dye binding ("on") and photobleaching ("off"). | This rate is crucial for PAINT and must be controlled. Too many "on" events per frame prevent the localization of single molecules. beilstein-journals.orgnih.gov |

Radical Formation and Photocleavage of DNA Mediated by YoYo-1

Reactive Oxygen Species (ROS) Generation by Photoexcited YoYo-1

The photoexcitation of the cyanine dye YoYo-1 tetracation can lead to the generation of reactive oxygen species (ROS), a phenomenon with significant implications, particularly in its application as a DNA stain. wikipedia.orgoup.comnih.gov When YoYo-1 absorbs light, it transitions to an excited state. While this excited state can relax through fluorescence, especially when the dye is intercalated within DNA, it can also initiate photochemical reactions that produce highly reactive molecules. wikipedia.orgnih.govmdpi.com These ROS are chemicals formed from the interaction of the excited photosensitizer with molecular oxygen or other substrates. nih.govwikipedia.org The process is a key factor behind the observed photocleavage of DNA molecules when stained with YoYo-1 and illuminated. wikipedia.orgoup.comnih.gov

Research has revealed that the mechanism of ROS generation and subsequent DNA damage by photoexcited YoYo-1 is not uniform; instead, it is critically dependent on how the dye binds to the DNA molecule. oup.comnih.gov Two primary binding modes—external binding and intercalation—result in different photocleavage pathways.

When YoYo-1 is externally bound to the DNA helix, the resulting photocleavage of the DNA strand is, at least in part, dependent on the presence of oxygen. oup.comnih.gov Studies involving scavengers have implicated singlet oxygen (¹O₂) as the primary activated oxygen intermediate in this process. oup.com This corresponds to a Type II photosensitization reaction, where the excited triplet state of the YoYo-1 molecule transfers its energy directly to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state. mdpi.comnih.gov The generated singlet oxygen can then go on to oxidize the DNA molecule, leading to strand breaks. The efficiency of this process is influenced by the dye-to-DNA binding ratio, with externally bound dye proving to be a more efficient photosensitizer for cleavage than intercalated dye. oup.comnih.gov

Conversely, when YoYo-1 is bis-intercalated—meaning the dimeric dye has inserted itself between the base pairs of the DNA—the photocleavage mechanism is found to be essentially oxygen-independent. oup.comnih.gov This suggests a different pathway, likely a Type I reaction, where the excited dye interacts directly with the DNA molecule. This could involve direct electron transfer, leading to the formation of radical ions that cause direct damage to the phosphoribose backbone of the DNA. oup.com While this process can be inhibited by radical scavengers like β-mercaptoethanol, the removal of oxygen has a minimal effect, confirming a mechanism distinct from the singlet oxygen pathway observed with externally bound dye. oup.com

The following table summarizes the key research findings on the generation of reactive species by photoexcited YoYo-1 and the resulting effects based on its binding mode to DNA.

| Binding Mode | Photocleavage Mechanism | Oxygen Dependence | Implicated Reactive Species | Reference |

| Externally Bound | Photosensitized reaction | At least partly oxygen-dependent | Singlet Oxygen (¹O₂) | oup.com, nih.gov |

| Intercalated | Direct attack on DNA backbone | Essentially oxygen-independent | Likely radical species from direct electron transfer | oup.com, nih.gov |

Impact of Yoyo 1 Tetracation on Nucleic Acid Structural and Mechanical Properties

Alterations in DNA Persistence Length: Investigations and Controversies

The persistence length of DNA, a measure of its bending rigidity, is a critical parameter in understanding its behavior in biological processes and in technological applications. The effect of YOYO-1 on this property has been a point of significant debate. researchgate.netnih.gov Some studies, utilizing techniques like atomic force microscopy (AFM), have concluded that the persistence length of DNA remains largely unaffected by the intercalation of YOYO-1. nih.govmit.edu Conversely, other research, often employing single-molecule force-extension measurements, has reported a considerable decrease in persistence length, with reductions of up to 70-71% being observed. mit.edu

| Reference | Method | Change in Persistence Length | Staining Ratio (YOYO-1:base pair) |

| Sischka et al. (2005) mit.edu | Force-Extension | 70% decrease (from 40 nm to 12 nm) | Not specified |

| Murade et al. (2010) mit.edu | Force-Extension | 71% decrease (from 52 nm to 15 nm) | Not specified (500 nM YOYO-1) |

| Maaloum et al. (2013) mit.edu | Atomic Force Microscopy | 44% decrease (from 50 nm to 28 nm) | 1:1 |

| Kundukad et al. (2014) nih.govmit.edu | Atomic Force Microscopy | No significant change | Up to 1:4 |

| Günther et al. (2010) nih.govresearchgate.net | Magnetic Tweezers | Remains constant | Varied |

Changes in DNA Contour Length and Elongation Mechanisms

In contrast to the controversy surrounding persistence length, there is a general consensus that the intercalation of YOYO-1 increases the contour length of DNA. mit.edu This elongation is a direct consequence of the dye molecule inserting itself between the base pairs of the DNA double helix. mit.edu Studies have consistently shown a linear increase in contour length with an increasing staining ratio of YOYO-1. mit.edu

At full saturation, which is typically around one YOYO-1 molecule per four base pairs, the contour length of DNA can increase by approximately 38% to 47%. mit.edunih.govoup.com This corresponds to each bound YOYO-1 molecule extending the DNA by about 0.5 nm to 0.51 nm. mit.eduoup.com However, the exact extent of elongation has varied between studies, with reported increases ranging from 18% to 50% compared to native B-form DNA. researchgate.net These variations might be attributed to differences in experimental setups and the specific conditions under which the measurements were taken. researchgate.netmdpi.com The binding of YOYO-1 is also known to be force-dependent, especially at higher ionic strengths, which can lead to a force-dependent contour length in stretching experiments. nih.gov

The mechanism of elongation is primarily attributed to the bis-intercalation of YOYO-1, where both of its chromophore units insert into the DNA helix. mit.edu However, studies have also proposed a mono-intercalation model, where one end of the YOYO-1 molecule intercalates while the other remains electrostatically bound to the DNA groove. researchgate.netmdpi.comsemanticscholar.org The dominant binding mode, and thus the precise elongation, may depend on the concentration of the dye. mdpi.comsemanticscholar.org

Induction of DNA Supercoiling and Duplex Underwinding

Atomic force microscopy studies have visualized this effect, showing that relaxed circular DNA becomes plectonemically supercoiled after incubation with YOYO-1 at high staining ratios (e.g., 1 YOYO-1 per 4 base pairs). mit.edu At lower staining ratios, such as 1 YOYO-1 per 100 base pairs, no significant change in topology is observed. mit.edu This indicates a concentration-dependent effect on DNA supercoiling. The introduction of supercoiling can also be observed in magnetic tweezers experiments, where destaining a YOYO-1-DNA complex leads to the formation of negative supercoils as the DNA rewinds. mit.eduoup.com

Effects on DNA Torsional Properties and Helix Unwinding

The intercalation of YOYO-1 not only elongates and underwinds the DNA duplex but also affects its torsional properties. researchgate.net The insertion of the dye molecule between base pairs leads to a local unwinding of the DNA helix. nih.govoup.com The extent of this unwinding has been a subject of investigation, with early NMR studies suggesting a significant untwisting angle of 106° per bis-intercalated YOYO-1 molecule. nih.govresearchgate.net However, this value has been considered potentially high, as it would imply an almost complete unwinding of a fully saturated DNA molecule. nih.govresearchgate.net

More recent magnetic tweezers experiments have provided a more modest value, measuring an untwisting of approximately 24° per YOYO-1 molecule. mit.edunih.govoup.com This value was determined by measuring the number of supercoils introduced upon destaining the DNA. nih.govoup.com The binding of YOYO-1 is also thought to increase the torsional stiffness of the DNA double helix. researchgate.net This stiffening effect, combined with the underwinding, can have significant implications for biological processes that involve DNA twisting and untwisting, such as transcription and replication.

Heterogeneous Staining and its Implications for DNA Biophysics

An important aspect of YOYO-1's interaction with DNA is the phenomenon of heterogeneous staining, particularly at substoichiometric concentrations. nih.govnih.gov This means that the dye does not distribute uniformly among the DNA molecules, leading to a population of molecules with varying amounts of bound YOYO-1. nih.gov This heterogeneity has been observed at the single-molecule level using nanofluidic channels and fluorescence microscopy. nih.gov

The equilibration of YOYO-1 on DNA is a remarkably slow process, which can be accelerated by increasing the ionic strength or temperature, suggesting that electrostatic interactions play a key role in the slow kinetics. nih.gov This heterogeneous staining can be exploited as a tool to study how YOYO-1 affects the physical properties of DNA across a range of dye loadings in a single experiment. nih.govnih.gov By analyzing the extension and fluorescence intensity of a large population of individual DNA molecules, researchers can deduce how properties like contour length change from nearly naked DNA to fully saturated DNA. nih.gov This approach has revealed that the relative increase in DNA extension with YOYO-1 binding is more pronounced at lower ionic strengths. nih.gov This method provides a powerful way to investigate the nuanced effects of intercalating dyes on DNA biophysics.

Advanced Methodologies and Research Applications in Imaging and Sensing

Single-Molecule Fluorescence Microscopy Studies

Single-molecule fluorescence microscopy has revolutionized our understanding of DNA at the molecular level. YoYo-1, with its high quantum yield when intercalated into the DNA double helix, has been a key player in these advancements. wikipedia.org

The binding of YoYo-1 to DNA is a dynamic process, the kinetics of which have been a subject of detailed investigation. Understanding these kinetics is crucial for the accurate interpretation of single-molecule experiments. The process of YoYo-1 binding is characterized by its bis-intercalation, where both chromophore units of the dye insert themselves between the base pairs of the DNA. nih.gov This intercalation event leads to a significant lengthening of the DNA molecule.

Studies using total internal reflection fluorescence (TIRF) microscopy have allowed for the real-time observation of this lengthening in single, hydrodynamically-stretched DNA molecules. nih.gov Research has shown that the rate and extent of DNA lengthening are dependent on the concentration of free YoYo-1 dye. nih.gov Even at relatively high concentrations of the dye, the binding process can take several minutes to reach completion. nih.gov

The binding of YoYo-1 to double-stranded DNA is proposed to occur in two distinct steps: an initial mono-intercalation followed by a second intercalation event to achieve the more stable bis-intercalated state. mdpi.com These steps are characterized by different equilibrium constants, with the initial mono-intercalation being the faster process. mdpi.com The dominance of mono- or bis-intercalation is dependent on the ratio of YoYo-1 molecules to DNA base pairs. mdpi.com

Table 1: Kinetic Parameters of YoYo-1 Intercalation into dsDNA

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Second-order rate constant | 3.8 ± 0.7 × 10⁵ s⁻¹M⁻¹ | 40mM NaHCO₃ (pH 8.0), no overstretching | nih.gov |

| Dissociation constant (Kd) | 12.1 ± 3.4 nM | 40mM NaHCO₃ (pH 8.0), no overstretching | nih.gov |

| Maximum DNA extension | 36 ± 4% | 40mM NaHCO₃ (pH 8.0) | nih.gov |

| Intercalation time constant (τ) | 309 s to 62 s | YoYo-1 concentration from 10 nM to 40 nM | nih.gov |

| Equilibrium constant (K₁) - Mono-intercalation | 3.36 ± 0.43 × 10⁷ M⁻¹ | 20 nM YoYo-1 | mdpi.com |

| Equilibrium constant (K₂) - Bis-intercalation | 1.90 ± 0.61 × 10⁵ M⁻¹ | 20 nM YoYo-1 | mdpi.com |

The exceptional brightness of the YoYo-1-DNA complex has enabled the real-time visualization of the dynamic behavior of individual DNA molecules. oup.com This has been particularly insightful in studies of DNA undergoing pulsed-field gel electrophoresis (PFGE), a technique used to separate large DNA molecules. oup.comnih.govresearchgate.net By staining DNA with YoYo-1, researchers have been able to directly observe the reorientation mechanisms of single DNA molecules as the direction of the electric field is switched. oup.comnih.govresearchgate.net

These real-time imaging experiments have been made possible through the use of specialized epi-illumination fluorescence microscopes equipped with high-gain image intensifiers and sensitive video cameras, designed for low-light conditions. oup.com The use of YoYo-1 dramatically improves the quality of the DNA images due to its approximately 500-fold fluorescence enhancement upon binding. oup.com However, a consideration in these experiments is the photosensitivity of the DNA-YoYo-1 complex, which can lead to light-induced damage to the DNA under high-intensity illumination. oup.com The addition of a free-radical scavenger like β-mercaptoethanol (β-ME) can help to mitigate this damage, extending the observation time. oup.com

YoYo-1 has been widely employed as a fluorescent probe to investigate the mechanical and elastic properties of DNA. researchgate.netmit.edunih.govnih.gov A key parameter in this context is the persistence length, which is a measure of the DNA's bending rigidity. mit.edunih.gov There have been conflicting reports in the literature regarding the effect of YoYo-1 intercalation on the persistence length of DNA. mit.edu

However, systematic studies using magnetic tweezers have shown that the persistence length of DNA remains remarkably constant, independent of the amount of bound YoYo-1. researchgate.netnih.gov While the binding of YoYo-1 significantly elongates the contour length of the DNA, its bending rigidity does not appear to be affected. researchgate.netnih.gov These studies have also determined other important structural parameters, such as the binding site size and the untwisting angle per bound YoYo-1 molecule. nih.gov Atomic force microscopy (AFM) has also been used to study the mechanical properties of the DNA-YoYo-1 complex, confirming the increase in contour length and providing insights into the bending angle distribution. mit.edu

Table 2: Mechanical Properties of YoYo-1 Complexed DNA

| Property | Finding | Technique | Reference |

|---|---|---|---|

| Persistence Length | Remains constant independent of the amount of bound YoYo-1. | Magnetic Tweezers | researchgate.netnih.gov |

| Contour Length | Increases linearly with YoYo-1 binding, with a ~38% increase at saturation. | Atomic Force Microscopy | mit.edu |

| DNA Elongation per bound YoYo-1 | 0.5 nm | Atomic Force Microscopy | mit.edu |

| DNA Untwisting Angle | An untwisting angle of 106° per bis-intercalated YoYo-1 has been suggested by NMR, though this is considered high. | NMR (referenced in nih.gov) | nih.gov |

| Supercoiling | YoYo-1 introduces supercoiling in relaxed, closed circular DNA, indicating underwinding of the duplex. | Atomic Force Microscopy | mit.edu |

Real-time Imaging of DNA Dynamics and Conformation

Super-Resolution Microscopy Techniques Utilizing YoYo-1

The diffraction limit of light has long been a barrier to visualizing subcellular structures with high resolution. Super-resolution microscopy techniques have emerged to overcome this limitation, and YoYo-1 has proven to be a valuable tool in this arena. mdpi.comrsc.org

Point Accumulation for Imaging in Nanoscale Topography (PAINT) is a super-resolution technique that relies on the stochastic, transient binding of fluorescent molecules to a target structure. researchgate.netnih.govbeilstein-journals.org YoYo-1 is well-suited for PAINT imaging of DNA because it is virtually non-fluorescent in solution and becomes brightly fluorescent only upon intercalation into the DNA molecule. beilstein-journals.orgbeilstein-journals.org

In a typical PAINT experiment with YoYo-1, a low concentration of the dye is present in the imaging buffer. beilstein-journals.org Single YoYo-1 molecules diffuse and transiently bind to the DNA, at which point they are imaged and their precise location is determined. researchgate.netnih.gov The molecule then either photobleaches or unbinds, returning to the non-fluorescent state. beilstein-journals.org By accumulating thousands of these single-molecule localization events over time, a super-resolved image of the DNA structure can be reconstructed. researchgate.netnih.gov The quality of the final image is dependent on factors such as the laser power, which affects the rate of photobleaching, and the concentration of YoYo-1 in solution. researchgate.netbeilstein-journals.org

Binding-Activated Localization Microscopy (BALM) is another super-resolution technique that leverages the fluorescence enhancement of dyes upon binding to their target. mdpi.comrhhz.netuzh.ch YoYo-1 has been successfully employed in BALM to visualize the morphology of single DNA molecules with sub-diffraction limit resolution. mdpi.comrhhz.net

In BALM, the blinking of the YoYo-1 dye, induced by specific buffer conditions, allows for the localization of individual dye molecules along the DNA strand. rhhz.net This has enabled researchers to study the distribution of intercalating dyes within a single DNA molecule at various dye-to-DNA base pair ratios. rhhz.net BALM imaging has revealed both homogeneous and non-homogeneous regions of YoYo-1 intercalation, providing insights into the different binding modes of the dye with DNA. rhhz.net Resolutions of under 40 nm have been achieved with this technique. mdpi.com

Table 3: Super-Resolution Imaging of DNA with YoYo-1

| Technique | Key Principle | Achieved Resolution | Reference |

|---|---|---|---|

| PAINT | Stochastic, transient binding of YoYo-1 to DNA. | ~5-25 nm (general technique) | researcher.life |

| BALM | Localization of individual binding events of YoYo-1 to DNA. | ~14 nm (FWHM) | uzh.ch |

| BALM | Imaging of YOYO-1 intercalated single DNA molecules. | 34 nm (distance between dyes) | rhhz.net |

| SMLM (related to BALM) | Stochastic switching of YoYo-1 fluorescence. | 38 nm | rsc.org |

Stimulated Emission Depletion (STED) Microscopy with YoYo-1

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light microscopy, enabling the visualization of subcellular structures with nanoscale resolution. The cyanine (B1664457) dye YoYo-1 tetracation has proven to be a valuable tool in this advanced imaging modality, particularly for the study of DNA.

When used in STED microscopy, YoYo-1 allows for the detailed identification of subtle DNA structures, such as bends and kinks along the DNA strand. thermofisher.commdpi.com Researchers have successfully employed YoYo-1 to achieve a significant improvement in resolution compared to conventional confocal microscopy. nih.govresearchgate.net For instance, studies have demonstrated a five- to six-fold improvement in resolution, with an average full width at half maximum (FWHM) of 42 nm when using a 568 nm depletion laser. thermofisher.commdpi.comresearchgate.net This deterministic nature of STED microscopy provides an inherent advantage for imaging DNA stained with high-affinity dyes like YoYo-1. thermofisher.comnih.gov

The photophysical properties of YoYo-1, including its high brightness and the substantial fluorescence enhancement upon binding to DNA, contribute to its efficacy in STED imaging. nih.gov Even when using a STED wavelength of 647 nm, where the emission of YoYo-1 is only 3% of its maximum, a three- to fourfold improvement in resolution over standard confocal microscopy has been achieved. nih.gov This demonstrates the versatility of YoYo-1 across a range of STED laser wavelengths. nih.gov

Table 1: Performance of YoYo-1 in STED Microscopy of λ-DNA

| Imaging Mode | Depletion Wavelength (λSTED) | Achieved Resolution (FWHM) | Reference |

|---|---|---|---|

| Confocal | - | (238 ± 5) nm | nih.gov |

| STED | 568 nm | (42 ± 3) nm | thermofisher.commdpi.comnih.govresearchgate.net |

| STED | 647 nm | (62 ± 2) nm | nih.gov |

| Epifluorescence | - | (300 ± 11) nm | nih.gov |

Quantitative Super-Resolution Imaging of DNA Structures

Beyond STED microscopy, YoYo-1 is extensively used in other super-resolution techniques for the quantitative analysis of DNA structures. These methods, often categorized as single-molecule localization microscopy (SMLM), rely on the stochastic photo-switching or blinking of individual fluorophores to reconstruct images with nanoscale precision.

One such technique is Binding-Activated Localization Microscopy (BALM), where the fluorescence of YoYo-1 is significantly enhanced upon binding to double-stranded DNA. mdpi.com This principle has been applied to image the chromosomal organization in fixed Escherichia coli cells and to achieve precise colocalization of proteins with DNA, down to a resolution of a few base pairs. mdpi.com BALM has also been successfully used to image DNA origami nanostructures with a dramatic enhancement in resolution. mdpi.com

In other SMLM approaches, such as stochastic optical reconstruction microscopy (STORM) and related techniques, the photoblinking of YoYo-1 is utilized to visualize single DNA molecules. researchgate.netthermofisher.com Researchers have achieved super-resolution imaging of DNA molecules with a full width at half maximum (FWHM) of 67 nm using dSTORM. researchgate.net These techniques allow for the detailed analysis of DNA topology and the observation of dynamic changes in real-time.

Table 2: Application of YoYo-1 in Quantitative Super-Resolution Imaging

| Technique | Application | Achieved Resolution/Precision | Reference |

|---|---|---|---|

| BALM | Imaging triangle DNA origami | Enhanced resolution | mdpi.com |

| BALM | Imaging chromosomal organization in E.coli | A few base pairs | mdpi.com |

| dSTORM | Imaging of a single DNA molecule | 67 nm (FWHM) | researchgate.net |

| SMLM (general) | Imaging of λ-DNA | ~40 nm | nih.gov |

Flow Cytometry Applications

Flow cytometry is a powerful technique for the high-throughput analysis of single cells or particles in a fluid stream. YoYo-1 has become a widely used fluorescent stain in flow cytometry for various applications related to nucleic acid analysis. Its ability to be excited by the common 488 nm laser line makes it accessible to a broad range of flow cytometers. daniel-vaulot.fr

DNA Content Analysis and Cell Cycle Studies

YoYo-1 is a valuable tool for determining the DNA content of cells, which is fundamental for cell cycle analysis. researchgate.net By staining fixed and permeabilized cells, the fluorescence intensity of YoYo-1 correlates with the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). fluorofinder.com Cells in the G2/M phase, having replicated their DNA, exhibit approximately twice the fluorescence intensity of cells in the G0/G1 phase. fluorofinder.com

For accurate DNA content analysis, it is often necessary to treat the cells with RNase to eliminate staining of double-stranded RNA, as YoYo-1 can also bind to RNA. researchgate.netfluorofinder.com The high fluorescence enhancement and affinity of YoYo-1 for nucleic acids provide excellent signal-to-noise ratios, resulting in DNA histograms with low coefficients of variation (CV), which is a measure of the quality and precision of the measurement. thermofisher.com

Table 3: YoYo-1 in Cell Cycle Analysis via Flow Cytometry

| Cell Cycle Phase | Relative DNA Content | Expected YoYo-1 Fluorescence |

|---|---|---|

| G0/G1 | 2N | 1X |

| S | 2N to 4N | 1X to 2X |

| G2/M | 4N | 2X |

Analysis of Marine Prokaryotic Populations and Bacterial Enumeration

YoYo-1 has been successfully employed for the flow cytometric analysis and enumeration of marine prokaryotes and other bacterial populations. daniel-vaulot.frasm.orgnih.gov It allows for the discrimination and counting of heterotrophic bacteria. daniel-vaulot.fr When staining marine prokaryotes, it is crucial to consider the high ionic strength of seawater, which can interfere with staining. Therefore, samples often require dilution with distilled water to achieve reliable fluorescence signals. daniel-vaulot.fr

Studies have shown that YoYo-1 staining, after RNase treatment, provides improved coefficients of variation for the G1 peak in DNA distributions compared to other dyes like Hoechst 33342. daniel-vaulot.fr This leads to more accurate enumeration of prokaryotic cells. daniel-vaulot.fr The dye has been used to stain various marine prokaryotes, including cultures of Escherichia coli. daniel-vaulot.frnih.gov

Table 4: YoYo-1 Staining Conditions for Marine Prokaryotes

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Fixation | Aldehyde-based | Required for cell permeabilization | daniel-vaulot.frnih.gov |

| Cofactors | Potassium, citrate, or EDTA | Supplementation needed for optimal staining | daniel-vaulot.frnih.gov |

| Ionic Strength | 10-fold dilution of seawater samples | To overcome sensitivity to high ionic strength | daniel-vaulot.fr |

| RNase Treatment | Recommended | To ensure DNA specificity for cell cycle analysis | daniel-vaulot.frpurdue.edu |

| Staining Time | ~5 minutes to equilibrium | For P. marinus at 50 nM YoYo-1 | daniel-vaulot.fr |

Use in Viral DNA Release Monitoring

YoYo-1 provides a sensitive method for monitoring the release of viral DNA in real-time. This is based on the principle that YoYo-1 is essentially non-fluorescent in solution but exhibits a dramatic increase in fluorescence upon intercalating into the released nucleic acid. This property has been utilized to study the kinetics of DNA ejection from bacteriophages.

In one experimental setup, the release of DNA from phage λ was triggered by the addition of the LamB receptor. pnas.org The subsequent binding of YoYo-1 to the ejected DNA resulted in the appearance of fluorescent spots, allowing for the quantification of the number of phage particles that had released their genome over time. pnas.org Such assays have revealed that factors like temperature can significantly influence the rate of viral DNA ejection. For instance, at 31°C, all phage particles ejected their DNA in approximately 3 minutes, whereas at 22°C, the process took around 8 minutes. pnas.org

Table 5: Temperature-Dependent Kinetics of Phage λ DNA Ejection Monitored by YoYo-1

| Temperature | Time for Complete DNA Ejection | Reference |

|---|---|---|

| 22 °C | ~8 minutes | pnas.org |

| 31 °C | ~3 minutes | pnas.org |

Quantitative Nucleic Acid Analysis in Solution

YoYo-1 is a highly sensitive fluorescent dye for the quantitative measurement of double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA in solution. thermofisher.com Its utility stems from the substantial fluorescence enhancement upon binding to nucleic acids.

The linear range for DNA quantitation using YoYo-1 spans approximately two orders of magnitude, with a detection sensitivity limit of around 0.5 ng/mL. thermofisher.com While other dyes like PicoGreen may offer a broader linear range, YoYo-1 remains a valuable tool for specific applications. thermofisher.com It has been successfully used for the solution-based quantitation of oligonucleotides and PCR amplification products. For instance, it has been employed in homogeneous human leukocyte antigen (HLA) typing methods, which minimizes sample handling and the risk of contamination. thermofisher.com

Table 6: Characteristics of YoYo-1 for Nucleic Acid Quantitation in Solution

| Parameter | Value | Reference |

|---|---|---|

| Sensitivity Limit | ~0.5 ng/mL | thermofisher.com |

| Linear Range | ~ Two orders of magnitude | thermofisher.com |

| Applications | Oligonucleotide quantitation, PCR product quantitation |

Fluorometric Quantification of dsDNA, ssDNA, and RNA

This compound is a high-affinity dimeric cyanine dye utilized for the sensitive fluorometric quantification of double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and Ribonucleic acid (RNA). thermofisher.comthermofisher.com Its mechanism of action relies on a massive increase in fluorescence quantum yield, often exceeding 1000-fold, upon intercalation into the nucleic acid structure. nih.gov This property allows for the detection and quantification of minute amounts of genetic material in solution.

The assay demonstrates a linear relationship between fluorescence intensity and dsDNA concentration over a range of approximately 0.5 to 100 ng/mL. nih.govresearchgate.net The sensitivity of YOYO-1 is notable, with a lower detection limit around 0.5 ng/mL in standard fluorometric assays. thermofisher.com When coupled with more advanced detection systems, such as a laser-excited confocal fluorescence scanner, the sensitivity is further enhanced, enabling the detection of as little as 20 picograms of dsDNA. nih.govresearchgate.net While highly effective, it is worth noting that other specialized dyes may offer advantages in certain contexts, such as faster protocols or a wider linear detection range. thermofisher.comnih.gov

Table 1: Comparison of Dyes for Nucleic Acid Quantification

| Feature | YOYO-1 | PicoGreen (dsDNA) | RiboGreen (RNA) | Ethidium (B1194527) Bromide |

|---|---|---|---|---|

| Primary Target | dsDNA, ssDNA, RNA | dsDNA | RNA | dsDNA, RNA |

| Sensitivity | High (pg to ng range) nih.govresearchgate.net | Very High (pg range) nih.gov | Very High (ng range) thermofisher.com | Moderate (ng range) nih.gov |

| Fluorescence Enhancement | >1000-fold nih.gov | >1000-fold nih.gov | >1000-fold thermofisher.com | ~20-50-fold |

| Linear Range | ~2 orders of magnitude thermofisher.com | ~4 orders of magnitude thermofisher.com | ~3 orders of magnitude thermofisher.com | Limited |

| Selectivity | Binds all nucleic acids | High for dsDNA over ssDNA/RNA nih.gov | High for RNA over dsDNA thermofisher.com | Low, binds all nucleic acids |

Detection of PCR Amplification Products

The high sensitivity of YOYO-1 makes it exceptionally useful for the detection and quantification of Polymerase Chain Reaction (PCR) amplification products. thermofisher.comnih.gov Because the dye is virtually non-fluorescent in its free state and becomes intensely bright upon binding to dsDNA, it is ideal for visualizing and measuring the small quantities of DNA generated during PCR. nih.gov

One of the primary applications is in post-PCR analysis using capillary electrophoresis coupled with laser-induced fluorescence (CE-LIF) detection. nih.gov In this method, YOYO-1 is added to the amplified DNA, and the resulting fluorescent complexes are separated and detected, allowing for precise sizing and quantification of the PCR products.

Alternative advanced methods have been developed to streamline the process. One such technique involves adsorbing YOYO-1 onto the inner wall of the separation capillary. acs.orgnih.gov As the PCR products migrate through the capillary during electrophoresis, they are intercalated by the wall-bound dye in real-time. This "online" labeling method is advantageous as it prevents the dye from interfering with the PCR reaction itself and allows the capillary to be used for dozens of consecutive runs without needing to be recharged with the dye. acs.orgnih.gov While YOYO-1 can be added directly to the PCR mixture for analysis, this can sometimes lead to non-specific fluorescence due to the dye binding to primer-dimers or other aggregates. oup.com

Table 2: Methodologies for YOYO-1 in PCR Product Detection

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Post-PCR Staining | YOYO-1 is added to the sample after the PCR is complete, prior to analysis (e.g., by gel or capillary electrophoresis). | Simple; avoids interference with the polymerase enzyme. | Requires an additional sample handling step. |

| Online Intercalation (CE-LIF) | YOYO-1 is pre-adsorbed to the capillary wall, and labeling occurs during electrophoretic separation. acs.orgnih.gov | High throughput; no interference with PCR; reproducible. nih.gov | Requires specialized capillary preparation. |

| Direct Addition to PCR Mix | YOYO-1 is included in the reaction tube for real-time or end-point analysis. | Homogeneous assay format; reduces handling steps. thermofisher.com | Potential for non-specific binding to primers, causing background fluorescence. oup.com |

DNA Condensation Assays via YoYo-1 Fluorescence Quenching

YOYO-1 serves as a powerful probe for studying the process of DNA condensation, which is critical in both natural biological processes and in the development of gene delivery vectors. The methodology is based on the principle of fluorescence self-quenching. researchgate.netresearchgate.net When DNA is sparsely labeled with YOYO-1, the dye molecules are sufficiently separated and fluoresce brightly. However, when a condensing agent (such as a polycation) is introduced, the DNA compacts, bringing the intercalated YOYO-1 molecules into close proximity. researchgate.net This close arrangement facilitates electronic interactions between the dye molecules, leading to a significant reduction, or quenching, of their fluorescence emission. researchgate.netacs.org

The magnitude of this fluorescence decrease serves as a direct measure of the extent of DNA condensation. researchgate.net This assay has been employed to characterize the efficiency of various condensing agents, including polyethylenimine (PEI), cetyltrimethylammonium bromide (CTAB), and various copolymers. researchgate.netacs.orgsigmaaldrich.com Research has shown that condensation by agents like PEI and CTAB not only quenches fluorescence but also induces a characteristic blue shift in the absorption spectrum of YOYO-1, confirming the close, ordered packing of the dye within the DNA condensate. acs.orgsigmaaldrich.com

Table 3: Effect of Condensing Agents on YOYO-1/DNA Fluorescence

| Condensing Agent | Mechanism | Observed Effect on YOYO-1 | Reference |

|---|---|---|---|

| Polyethylenimine (PEI) | Polycationic polymer | Strong fluorescence quenching; blue shift in absorption spectrum. | acs.orgsigmaaldrich.com |

| Cetyltrimethylammonium bromide (CTAB) | Cationic surfactant | Strong fluorescence quenching; blue shift in absorption spectrum. | acs.orgsigmaaldrich.com |

| HPMA-oligolysine copolymers | Polycationic copolymers | Fluorescence quenching dependent on polymer/DNA ratio. | researchgate.netresearchgate.net |

| Hexamminecobalt(III) ([Co(NH₃)₆]³⁺) | Trivalent metal cation | Induces condensation but with no measurable shift in the absorption spectrum, suggesting a different packing geometry. | acs.orgsigmaaldrich.com |

Spectroscopic Techniques for Studying YoYo-1 Interactions

To elucidate the intricate details of how YOYO-1 binds to DNA and how this interaction is influenced by other molecules, researchers employ a suite of powerful spectroscopic techniques.

Applications of Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is an ultra-sensitive vibrational spectroscopy technique capable of providing detailed molecular fingerprints. It has been effectively applied to investigate the interactions of YOYO-1 at the molecular level. mdpi.comnih.gov SERS can reveal the specific binding sites and modes of action when YOYO-1, DNA, and a third component, such as an anticancer drug, are present in the same system. nih.gov

For instance, SERS has been used to study the competitive binding mechanism between YOYO-1 and the drug Doxorubicin (B1662922) (DOX) for sites on a DNA molecule. mdpi.com By analyzing shifts and intensity changes in the characteristic Raman peaks of the DNA bases, YOYO-1, and DOX, researchers can deduce which molecule is binding, where it is binding, and how the presence of one affects the binding of the other. mdpi.comnih.gov These studies, sometimes utilizing novel SERS-active substrates to enhance the signal, provide critical insights into the competitive and cooperative interactions that are fundamental to pharmaceutical engineering and molecular biology. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Binding Mode Analysis

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exceptionally sensitive to the secondary structure of chiral molecules like DNA. researchgate.net CD spectroscopy is therefore a valuable tool for analyzing the conformational changes that occur in DNA upon the binding of a ligand like YOYO-1. researchgate.netspringernature.com

The binding of YOYO-1 can induce significant changes in the CD spectrum of DNA, providing information about the binding mode. Furthermore, CD has been instrumental in studying how YOYO-1 interacts with non-canonical DNA structures, such as G-quadruplexes. researchgate.net Research has revealed a distinct correlation: the affinity of YOYO-1 is weaker for DNA sequences that form more stable G-quadruplex structures. researchgate.netresearchgate.net This suggests that the structural constraints of the quadruplex interfere with the optimal intercalation of the dye. Stopped-flow CD has also been applied to track the rapid kinetics of DNA complex formation, though the interpretation can sometimes be complicated by experimental artifacts. nih.gov

Time-Resolved Fluorescence Anisotropy for Binding Mechanism Studies

Time-resolved fluorescence anisotropy is a sophisticated technique that measures the rotational motion of a fluorophore on a picosecond-to-nanosecond timescale. sif.it When YOYO-1 is bound to DNA, its rotational freedom is constrained, and its motion becomes coupled to the dynamics of the DNA molecule itself. By monitoring the decay of fluorescence anisotropy, researchers can gain profound insights into the local flexibility and segmental motion of the DNA helix. acs.orgsigmaaldrich.com

This method has been pivotal in demonstrating how different DNA condensing agents affect the physical properties of the DNA condensate. Studies have shown that condensing agents like PEI and CTAB effectively "freeze" the internal motions of the DNA helix, as indicated by a rigid, non-decaying anisotropy signal. acs.orgsigmaaldrich.com In stark contrast, condensation by the small trivalent cation [Co(NH₃)₆]³⁺ was found to actually enhance the flexibility of the DNA. acs.orgsigmaaldrich.com These findings provide a dynamic view of the DNA-ligand complex that is inaccessible through steady-state methods, revealing crucial information about the mechanics of DNA packaging.

Table 4: Summary of Findings from Time-Resolved Fluorescence Anisotropy of YOYO-1/DNA

| Condensing Agent | Effect on DNA Dynamics | Interpretation | Reference |

|---|---|---|---|

| Polyethylenimine (PEI) | Froze segmental mobility of the helix. | DNA is rigidly locked within the condensate. | acs.orgsigmaaldrich.com |

| Cetyltrimethylammonium bromide (CTAB) | Froze segmental mobility of the helix. | DNA is rigidly packed by the surfactant molecules. | acs.orgsigmaaldrich.com |

| Hexamminecobalt(III) ([Co(NH₃)₆]³⁺) | Enhanced the flexibility of DNA. | DNA retains or gains flexibility within the condensate, suggesting a looser, more dynamic packing. | acs.orgsigmaaldrich.com |

Ultrafast Transient Absorption Spectroscopy for Quenching Mechanisms

Ultrafast transient absorption (TA) spectroscopy is a powerful technique used to investigate the excited-state dynamics of molecules, making it ideal for studying the fluorescence quenching mechanisms of this compound. chemrxiv.org This dye exhibits a remarkable increase in fluorescence quantum yield (over 1000-fold, up to 0.5) upon binding to double-stranded DNA (dsDNA), while it is very dimly fluorescent in aqueous solutions (quantum yield < 0.1%). chemrxiv.orgnih.gov Understanding the mechanisms that quench its fluorescence in solution is crucial for optimizing its use in various applications.

Two primary mechanisms have been proposed to explain the fluorescence quenching of YOYO-1 in polar solvents: intramolecular and intermolecular charge transfer. wikipedia.org

The intramolecular charge transfer model suggests that upon photoexcitation in water, an electron shifts across the methine bridge connecting the two chromophore units of YOYO-1. wikipedia.org This shift facilitates the rotation of the indole (B1671886) and quinolinium moieties around the methine bridge, a process known as photo-isomerization. chemrxiv.orgnih.gov This rotational motion provides a non-radiative decay pathway for the excited electron, thus quenching fluorescence. chemrxiv.org Evidence supporting this includes the observation that increasing the viscosity of the solution, which hinders this rotation, leads to an increased quantum yield. wikipedia.org

The intermolecular charge transfer mechanism, proposed more recently, posits that a photo-excited YOYO-1 molecule can accept an electron from a weakly bonded solvent molecule. nih.govwikipedia.org This creates a negatively charged YOYO-1 radical and a positively charged solvent radical. wikipedia.org These radicals can then recombine non-radiatively, quenching the fluorescence. wikipedia.orgnih.gov This process is a form of Dexter electron transfer. wikipedia.org

Femtosecond transient absorption spectroscopy studies have provided direct evidence for charge transfer processes. chemrxiv.orgnih.gov By measuring the decay and relaxation pathways of photo-excited YOYO-1, researchers have observed a net gain of electrons in the dye when in water or DMSO, which is indicative of charge transfer from the solvent. researchgate.net This charge transfer is believed to be the initial step that triggers the photo-isomerization. chemrxiv.orgresearchgate.net The data suggest that the hole created by photoexcitation is rapidly refilled by an electron from the solvent, leading to a hot ground state that then relaxes via intramolecular rotation. chemrxiv.org

When YOYO-1 intercalates into DNA, it is shielded from the solvent, which blocks this fast charge transfer quenching mechanism. chemrxiv.orgnih.gov Consequently, the primary decay pathway becomes fluorescence, leading to the high quantum yield observed. chemrxiv.org Some studies also suggest that photoinduced electron transfer (PeT) between the dye and guanine (B1146940) residues in DNA can occur, which can quench fluorescence. researchgate.netplos.org Guanine is the most easily oxidized DNA base and can act as an electron donor to an excited fluorophore. researchgate.net

Interactive Data Table: Proposed Mechanisms for YOYO-1 Fluorescence Quenching

| Mechanism | Description | Key Evidence from TA Spectroscopy |

|---|---|---|

| Intramolecular Charge Transfer & Photo-isomerization | Upon excitation, an internal electron shift enables rotation around the methine bridge, providing a non-radiative decay path. chemrxiv.orgwikipedia.org | Observation of processes consistent with intramolecular rotation following the initial charge transfer event. chemrxiv.org |

| Intermolecular Charge Transfer | An electron is transferred from a solvent molecule to the excited YOYO-1, forming radicals that recombine non-radiatively. wikipedia.orgnih.gov | Direct measurement of electron gain by YOYO-1 from the solvent and subsequent relaxation dynamics. chemrxiv.orgresearchgate.net |

| Photoinduced Electron Transfer (PeT) with Guanine | When bound to DNA, electron transfer from a nearby guanine base to the excited dye can occur, quenching fluorescence. researchgate.net | Studies on various fluorophores show fluorescence quenching in the presence of guanine. researchgate.netplos.org |

Integration with Mechanical Manipulation Techniques

Optical Tweezers in Conjunction with YoYo-1 Stained DNA

Optical tweezers are a powerful single-molecule technique that uses a highly focused laser beam to trap and manipulate microscopic objects, such as beads attached to DNA molecules. rug.nlrug.nl This allows for the precise application of force to a single DNA molecule and the measurement of its extension, providing insights into its mechanical properties. rug.nluva.nl When combined with fluorescence microscopy, the visualization of YOYO-1 stained DNA during manipulation offers a direct way to observe structural changes. rug.nllumicks.com

A typical experimental setup involves tethering a single DNA molecule, stained with YOYO-1, between two beads. oup.com One bead is held by a micropipette or fixed to a surface, while the other is trapped by the laser. rug.nloup.com By moving the trapped bead or the micropipette, the DNA molecule can be stretched. rug.nl The fluorescence from the intercalated YOYO-1 allows the DNA to be visualized, and changes in its length and conformation can be recorded in real-time. rug.nlthermofisher.com

Studies using this combined approach have investigated the force-extension behavior of DNA in the presence of YOYO-1. oup.com At low YOYO-1 concentrations (e.g., 10 nM), the force-extension curve is similar to that of bare DNA, exhibiting a distinct overstretching plateau at high forces. oup.com This technique has also been used to study the dynamics of DNA condensation and the interactions with DNA-binding proteins. For instance, researchers have visualized the formation of DNA networks by the repair protein RAD54 on YOYO-1 stained DNA molecules held in a dual-trap optical tweezer system. rug.nl Furthermore, the relaxation of a single, stretched DNA molecule stained with YOYO-1 can be imaged, revealing its entropic elasticity. thermofisher.com

Atomic Force Microscopy (AFM) for DNA-YoYo-1 Complex Characterization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize single molecules, making it highly suitable for characterizing the structural properties of DNA-YOYO-1 complexes. mit.edursc.org In a typical AFM experiment, a sharp tip is scanned over a surface on which the DNA-YOYO-1 complexes are deposited, generating a topographical image of the molecules. mit.edunih.gov

AFM studies have provided direct measurements of key structural parameters of the DNA-YOYO-1 complex, such as its contour length and persistence length (a measure of stiffness). mit.edursc.org Research has consistently shown that the intercalation of YOYO-1 increases the contour length of the DNA molecule. mit.edursc.org One study found a linear increase in contour length with the staining ratio, reaching a 38% increase at a saturation of one YOYO-1 molecule per four base pairs. mit.edu Another study reported a 46% increase in contour length. mit.edu

AFM imaging has also been used to observe the condensation of DNA induced by YOYO-1 and other agents. nih.govoup.com At high concentrations, YOYO-1 can cause DNA to form more compact structures. uni-muenchen.de AFM allows for the direct visualization of these condensed states, such as globular structures and aggregates. nih.govuni-muenchen.de

Interactive Data Table: Effect of YOYO-1 on DNA Mechanical Properties Measured by AFM

| Parameter | Finding | Reported Change | Staining Ratio | Citation |

|---|---|---|---|---|

| Contour Length | Linear increase with YOYO-1 concentration. | ~38% increase | 1 YOYO-1 / 4 bp | mit.edu |

| Contour Length | Increase with YOYO-1 concentration. | ~46% increase | 1 YOYO-1 / 1 bp | mit.edu |

| Persistence Length | Remained unaffected. | No significant change | Up to 1 YOYO-1 / 4 bp | mit.edursc.org |

| Persistence Length | Decrease with YOYO-1 concentration. | ~44% decrease | 1 YOYO-1 / 1 bp | mit.edu |

Magnetic Tweezers for Nanomechanical Investigation

Magnetic tweezers are another single-molecule manipulation technique used to apply forces and torques to DNA molecules. nih.govresearchgate.net In this method, one end of a DNA molecule is attached to a surface, and the other end is attached to a magnetic bead. nih.gov An external magnetic field is used to control the position of the bead, allowing researchers to stretch and twist the DNA molecule in a highly controlled manner. nih.govresearchgate.net

Magnetic tweezers have been employed to systematically study the nanomechanical properties of DNA complexed with YOYO-1. nih.govuni-bielefeld.de These experiments have provided consistent data on how YOYO-1 binding alters DNA's structure and rigidity. researchgate.net A key finding from magnetic tweezers studies is that the persistence length of DNA remains constant, regardless of the amount of bound YOYO-1. researchgate.net This contrasts with some earlier findings from other techniques but aligns with certain AFM results. mit.eduresearchgate.net

These studies have also quantified other important parameters:

Contour Length Elongation: A maximum elongation of 47% has been reported, which is a significant increase. nih.gov

Binding Site Size: The binding site size was determined to be approximately 3.2 base pairs per YOYO-1 molecule. nih.gov

DNA Untwisting: Like other intercalators, YOYO-1 unwinds the DNA helix upon binding. Magnetic tweezers experiments have measured this untwisting angle to be approximately 24° per bound YOYO-1 molecule. nih.gov This is determined by observing the change in the number of turns required to make the DNA torsionally relaxed after the dye is removed. nih.govresearchgate.net

By allowing for simultaneous measurement of stretching and twisting, magnetic tweezers provide a comprehensive dataset on the nanomechanical effects of YOYO-1 intercalation, helping to resolve discrepancies from other methods and providing a clearer picture of the DNA-dye interaction. nih.govnih.gov

Interactions with Other Biomolecular Systems

Competitive Binding Studies with Small Molecules and Drugs

The intense fluorescence of YoYo-1 when intercalated into DNA makes it an excellent probe for competitive binding assays. In these assays, a decrease in fluorescence from a pre-formed DNA-YoYo-1 complex indicates that a test compound has successfully displaced YoYo-1, revealing the compound's own DNA-binding activity.

A prominent example involves the competitive binding between YoYo-1 and the antibiotic drug netropsin. chalmers.seoup.comnih.gov Netropsin is a small molecule that preferentially binds to the minor groove of DNA at AT-rich sequences. oup.comnih.gov In a single-step assay, DNA is simultaneously exposed to both YoYo-1 and netropsin. nih.gov Netropsin effectively out-competes YoYo-1 for binding sites in AT-rich regions, preventing YoYo-1 intercalation in those areas. oup.comresearchgate.net This results in a sequence-dependent fluorescence pattern along the DNA molecule when it is stretched and visualized: GC-rich regions, where YoYo-1 can bind freely, appear bright, while AT-rich regions, occupied by the non-fluorescent netropsin, are dark. oup.comnih.gov This "optical DNA mapping" or "DNA barcode" allows for the coarse-grained identification of DNA sequences from various sources, including the human genome and bacterial plasmids, based on the competitive interaction between the two molecules. chalmers.seoup.com

Another study investigated the competitive interactions between YoYo-1 and the chemotherapy drug doxorubicin (B1662922) (DOX). When DOX was introduced to a pre-formed complex of calf-thymus DNA (ctDNA) and YoYo-1, the DOX molecules were able to displace a significant number of the YoYo-1 molecules from the DNA strand. mdpi.com Conversely, when YoYo-1 was added to a ctDNA-DOX complex, only a small number of YoYo-1 molecules could intercalate, suggesting that the ctDNA-DOX complex is more stable and largely prevents YoYo-1 binding. mdpi.com

| Competing Molecule | Target Biomolecule | Assay Principle | Key Finding | Reference |

|---|---|---|---|---|

| Netropsin | DNA | Simultaneous binding competition. | Netropsin preferentially binds to AT-rich regions, blocking YoYo-1 binding and creating a sequence-specific fluorescence pattern. | oup.comnih.gov |

| Doxorubicin (DOX) | ctDNA | Displacement of pre-bound YoYo-1. | DOX can effectively displace YoYo-1 from DNA, indicating competitive binding. | mdpi.com |

YoYo-1 as a Probe for Amyloid Fibril Detection and Formation Kinetics

While traditionally used as a DNA stain, YoYo-1 has been identified as a sensitive fluorescent probe for the detection of amyloid fibrils, which are protein aggregates associated with neurodegenerative diseases like Alzheimer's disease. chalmers.senih.gov Similar to the well-known amyloid probe Thioflavin-T (ThT), YoYo-1 exhibits a significant increase in fluorescence emission upon binding to these fibrillar structures, making it a useful tool for in vitro amyloid-sensing applications. oup.comnih.gov

Upon binding to amyloid-β (Aβ(1-42)) fibrils, YoYo-1 shows a remarkable 200-fold enhancement in its fluorescence emission. chalmers.senih.gov This light-switching capability makes it an attractive alternative or complement to ThT for detecting and characterizing amyloid material. oup.com Furthermore, the binding event induces characteristic shifts in the absorption spectrum of YoYo-1, which can be attributed to a conformational change from a self-stacked to a non-stacked state of its homodimer structure. This absorption shift provides an additional method for quantifying the extent of dye binding to the fibrils. chalmers.senih.gov

Studies using linear dichroism have elucidated the specific orientation of YoYo-1 when bound to Aβ(1-42) fibrils. The investigation revealed that YoYo-1 aligns with the long axes of its oxazole (B20620) yellow components oriented parallel to the main axis of the amyloid fibril. chalmers.senih.gov This ordered arrangement along the fibril structure is crucial for the observed enhancement in fluorescence.

The strong fluorescence signal generated upon binding makes YoYo-1 an effective tool for real-time monitoring of the kinetics of amyloid fibril formation. chalmers.senih.gov By tracking the increase in fluorescence intensity over time, researchers can follow the progression of protein aggregation from monomers to mature fibrils. This allows for the study of the different phases of fibril formation, including the lag phase, elongation phase, and plateau phase, providing insights into the mechanisms that govern this pathological process. nih.gov

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Fluorescence Enhancement | ~200-fold increase upon binding to Aβ(1-42) fibrils. | Provides high sensitivity for fibril detection. | chalmers.senih.gov |

| Binding Mode | Long axes of oxazole yellow moieties are parallel to the fibril axis. | Explains the ordered interaction leading to fluorescence enhancement. | chalmers.senih.gov |

| Read-Outs | Operates with both fluorescence and absorption read-outs. | Offers versatility in experimental design and quantification. | nih.gov |

| Application | Monitoring the kinetics of amyloid formation reactions in real-time. | Enables the study of the mechanisms of amyloidogenesis. | chalmers.senih.gov |

Binding Mode to Amyloid-β Fibrils

Interactions with Protein-DNA Complexes

YoYo-1 is widely used to fluorescently label DNA within larger protein-DNA complexes, facilitating their study at the single-molecule level. colorado.edu Because YoYo-1 is virtually non-fluorescent until it intercalates into the DNA double helix, it provides a high-contrast signal for visualizing the DNA component of these assemblies without significant background noise.

This application is particularly valuable in studies of chromatin, the complex of DNA and histone proteins. In one study, chromatin was reconstituted and labeled with YoYo-1 to compare its physical properties to those of bare DNA. researchgate.net By stretching the labeled chromatin in nanochannels, researchers could conclude that the chromatin was approximately 2.5 times more compact than its DNA component alone. researchgate.net Similarly, YoYo-1 staining has been used to visualize RecA filaments on DNA in nanofunnels and to study the dynamic interactions of chromatin remodeling enzymes with DNA in flow-stretch assays. colorado.eduresearchgate.net